ETHYL (8Z)-4-METHYL-8-[[3-(4-METHYLPHENYL)-1-PHENYL-PYRAZOL-4-YL]METHYLIDENE]-9-OXO-2-PHENYL-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE
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Overview
Description
Ethyl 7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
The synthesis of ETHYL (8Z)-4-METHYL-8-[[3-(4-METHYLPHENYL)-1-PHENYL-PYRAZOL-4-YL]METHYLIDENE]-9-OXO-2-PHENYL-7-THIA-1,5-DIAZABICYCLO[4.3.0]NONA-3,5-DIENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like sodium hydroxide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings play a crucial role in binding to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other thiazolopyrimidine derivatives, such as:
- Ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications .
Properties
Molecular Formula |
C33H28N4O3S |
---|---|
Molecular Weight |
560.7g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H28N4O3S/c1-4-40-32(39)28-22(3)34-33-37(30(28)24-11-7-5-8-12-24)31(38)27(41-33)19-25-20-36(26-13-9-6-10-14-26)35-29(25)23-17-15-21(2)16-18-23/h5-20,30H,4H2,1-3H3/b27-19- |
InChI Key |
KXHWUIDRUPAKKU-DIBXZPPDSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)S2)C |
Origin of Product |
United States |
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